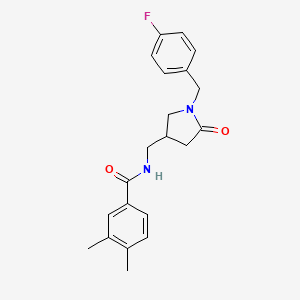

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide, also known as FLB 457, is a chemical compound used in scientific research for its potential as an antipsychotic drug. It belongs to the class of benzamide derivatives and has been found to interact with dopamine receptors in the brain.

Wissenschaftliche Forschungsanwendungen

TNF-α Production Inhibition A study by Collin et al. (1999) on N-pyridinyl(methyl)fluorobenzamides, which share structural similarities with the compound , demonstrated that several pentafluorobenzamides exhibited significant activity as inhibitors of TNF-α production. Although not directly related to the exact chemical structure of interest, this research highlights the potential of fluorobenzamide derivatives in modulating inflammatory responses (Collin et al., 1999).

Neuroleptic Agents Kuribara and Tadokoro (2004) investigated the effects of benzamide derivative neuroleptic agents, emphasizing their avoidance-suppressing effects in rats. Their findings suggest that the avoidance-suppressing effects of these agents are enhanced after repeated administration, indicating the therapeutic potential of benzamide derivatives in neuroleptic applications (Kuribara & Tadokoro, 2004).

Anticonvulsant Activity The chemical oxidation of N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, a compound with structural resemblance to the chemical of interest, was studied by Adolphe-Pierre et al. (1998). This research provides insights into the oxidation pathways of similar compounds, which could be relevant for understanding the metabolic fate and potential anticonvulsant applications of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide (Adolphe-Pierre et al., 1998).

Anti-inflammatory Compounds Research by Robert et al. (1994) on non-acidic anti-inflammatory compounds, including N-(4,6-dimethylpyridin-2-yl)benzamide and its derivatives, provides a basis for exploring the anti-inflammatory properties of structurally related compounds. This study indicates that certain benzamides can significantly reduce the production of reactive oxygen species in rat peritoneal macrophages, suggesting a potential mechanism of action for the compound in reducing inflammation (Robert et al., 1994).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to a class of organic compounds known as N-benzylbenzamides

Mode of Action

It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications . They bind with high affinity to multiple receptors, which can lead to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

Considering the well-characterized metabolism of similar compounds, the metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

Compounds with similar structures have shown various biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2/c1-14-3-6-18(9-15(14)2)21(26)23-11-17-10-20(25)24(13-17)12-16-4-7-19(22)8-5-16/h3-9,17H,10-13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWUJXREHDUTJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)

![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)

![1-Methyl-4-(4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2742833.png)

![4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol](/img/structure/B2742834.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2742835.png)

![2-Cyclopropyl-4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2742837.png)

![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine](/img/structure/B2742838.png)